Product packaging for D-[2-13C]xylose(Cat. No.:CAS No. 131771-69-2)

D-[2-13C]xylose

Cat. No.: B584055
CAS No.: 131771-69-2
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-AXXUHBFTSA-N
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Description

Principles of Carbon-13 Labeling for Biochemical Pathway Analysis

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. In ¹³C labeling experiments, a substrate enriched with ¹³C at a specific position is administered to cells or an organism. jove.comnih.gov As this labeled substrate is metabolized, the ¹³C atom is transferred to a series of downstream products. jove.com The pattern of ¹³C distribution in these metabolites provides a detailed map of carbon flow through the metabolic network. nih.gov

The strategic selection of the labeled carbon position in the tracer molecule is crucial for effectively probing specific pathways. jove.com For example, using glucose labeled at the first carbon ([1-¹³C]glucose) versus the second carbon ([2-¹³C]glucose) will produce distinct labeling patterns in the intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), allowing for the relative activities of these pathways to be determined. creative-proteomics.com This analysis of mass isotopologue distributions is fundamental to understanding how cells allocate resources and adapt their metabolism to different conditions. nih.govresearchgate.net

Role and Significance of D-[2-13C]xylose as a Metabolic Tracer

D-xylose is a five-carbon sugar, or pentose, that is metabolized by a variety of organisms. wikipedia.org The isotopically labeled form, D-[2-¹³C]xylose, is a specialized tracer used to investigate pentose metabolism. medchemexpress.com Its primary significance lies in its ability to probe the activity of the pentose phosphate pathway and other related pathways. nih.gov

When D-[2-¹³C]xylose enters a cell, it can be converted to D-xylulose and subsequently phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. wikipedia.orgresearchgate.net The ¹³C label at the second carbon position allows researchers to follow the fate of this specific carbon atom as it is rearranged by the enzymes of the PPP, such as transketolase and transaldolase. This provides a means to trace the flow of pentoses and understand their contribution to central carbon metabolism. For instance, studies in microorganisms have used D-[2-¹³C]xylose to elucidate the pathways of xylose catabolism and the interplay between the PPP and other metabolic routes. nih.govasm.org

The data gathered from D-[2-¹³C]xylose tracing experiments can reveal crucial information about metabolic fluxes that would be difficult to obtain using more common tracers like labeled glucose alone. This makes it a valuable tool in fields ranging from microbial biotechnology to the study of metabolic diseases. vanderbilt.edumdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B584055 D-[2-13C]xylose CAS No. 131771-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-FGCNGXGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for D 2 13c Xylose Tracing Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structural and chemical environment of atomic nuclei. For 13C-labeled compounds, NMR is particularly adept at identifying the precise location of the isotope within a molecule and quantifying the extent of its incorporation.

High-Resolution 13C-NMR for Isotopomer Distribution Analysis

High-resolution 13C-NMR spectroscopy directly detects the carbon-13 nucleus, making it an ideal method for tracking the fate of the label from D-[2-13C]xylose. As the 13C-labeled xylose is catabolized, the label is transferred to various metabolic products. Each unique product molecule containing the 13C label is an isotopomer. The 13C-NMR spectrum displays distinct signals for these labeled carbons, with chemical shifts characteristic of their new molecular environment.

Research involving the fermentation of [2-13C]xylose by microorganisms like Enterobacter asburiae demonstrates this principle effectively. nih.gov The metabolism of [2-13C]xylose through the pentose (B10789219) phosphate (B84403) and downstream pathways is expected to yield acetate (B1210297) and ethanol (B145695) labeled at the C-1 position and lactate (B86563) labeled at the C-2 position. nih.gov High-resolution 13C-NMR analysis of the fermentation broth confirms the presence and position of the label in these products. nih.gov For example, prominent signals appear at chemical shifts corresponding to [1-13C]ethanol, [1-13C]acetate, and [2-13C]lactate, confirming the predicted metabolic routes. nih.gov

The table below summarizes typical findings from such an experiment, illustrating the power of 13C-NMR in identifying the distribution of isotopomers.

Table 1: Isotopomer Distribution in Fermentation Products of this compound Detected by 13C-NMR This table is interactive and can be sorted by clicking on the headers.

Labeled Metabolite (Isotopomer) Expected Labeled Position Observed 13C Chemical Shift (ppm) Metabolic Pathway Implication
Ethanol C-1 ~57.8 Pentose Phosphate Pathway → Glycolysis → Fermentation
Lactate C-2 ~68.8 Pentose Phosphate Pathway → Glycolysis → Fermentation
Acetate C-1 ~181.0 Pentose Phosphate Pathway → Pyruvate (B1213749) Dehydrogenase Complex

Data derived from studies on bacterial fermentation of 13C-labeled pentoses. nih.gov

Two-Dimensional NMR Applications (e.g., HSQC, HMBC) in Positional Enrichment Studies

While 1D 13C-NMR identifies labeled carbons, two-dimensional (2D) NMR techniques provide connectivity information, which is invaluable for confirming the label's position in complex molecules or mixtures.

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shift of a proton with the carbon atom to which it is directly bonded. columbia.edulibretexts.org In a this compound tracing experiment, an HSQC spectrum would show a cross-peak between the proton on the second carbon (H-2) and the enriched 13C-2 signal of any resulting metabolite. This provides unambiguous confirmation of the label's location on a protonated carbon. usda.gov

Heteronuclear Multiple Bond Correlation (HMBC) is even more powerful for positional studies, as it reveals correlations between a proton and carbons that are two or three bonds away. columbia.edulibretexts.org This long-range connectivity is crucial for tracing the 13C label to positions that may not have attached protons, such as quaternary carbons or carbonyl groups. For example, if the 13C label from this compound is incorporated into a larger metabolite, an HMBC experiment can show correlations from various protons within that metabolite to the single 13C-labeled carbon, helping to piece together its structure and confirm the label's precise location. researchgate.net

Table 2: Application of 2D-NMR Techniques in Positional Enrichment Analysis This table is interactive and can be sorted by clicking on the headers.

2D-NMR Technique Type of Correlation Information Gained in a this compound Tracing Study
HSQC 1-bond 1H-13C Confirms which proton is directly attached to the 13C-labeled carbon in a metabolite.
HMBC 2- to 3-bond 1H-13C Maps the position of the 13C label relative to other protons in the molecule, confirming its location within the carbon skeleton.

Based on the principles of HSQC and HMBC spectroscopy. columbia.edulibretexts.org

Quantitative NMR Methodologies Utilizing this compound Signals

Beyond identification, NMR can be used for quantitative analysis. The signal intensity (peak area) in a 13C-NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By acquiring the spectrum under appropriate conditions (e.g., with sufficient relaxation delay and proton decoupling), the relative concentrations of different isotopomers can be determined.

In studies analyzing the fermentation products of [2-13C]xylose, researchers have quantified the fraction of labeled products relative to the total pool of that metabolite. nih.gov By comparing the integrated signal intensity of the 13C-labeled peak to that of a known internal standard or to the natural abundance 13C signals of other carbons in the molecule, one can calculate the molar enrichment. For instance, analysis showed that the fractions of labeled ethanol, acetate, and lactate were nearly identical to the theoretical fraction based on the known enrichment of the starting [2-13C]xylose, validating the quantitative power of the method. nih.gov

Mass Spectrometry (MS) Approaches for this compound Tracing

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is an exceptionally sensitive technique for detecting isotopic labeling. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for metabolic flux analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Patterns

GC-MS is a robust technique for analyzing volatile or semi-volatile compounds. For metabolic studies, non-volatile metabolites like amino acids or sugar phosphates must first be chemically modified (derivatized) to increase their volatility. After derivatization, the sample is injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.

In a this compound tracing experiment, the incorporation of the 13C label into a metabolite results in a mass increase of one Dalton (Da) for each label incorporated. The mass spectrometer detects this shift, allowing for the determination of mass isotopomer distributions (MIDs) for various metabolites. nih.govasm.org For example, GC-MS analysis of protein-derived amino acids or RNA-derived ribose after feeding cells this compound can reveal how the carbon from xylose is routed through central metabolism to produce these essential building blocks. nih.gov The relative abundances of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of each metabolite provide quantitative data that are essential for computational metabolic flux analysis (13C-MFA). nih.govnih.gov

Table 3: Hypothetical Mass Isotopomer Data from a GC-MS Tracing Experiment with this compound This table is interactive and can be sorted by clicking on the headers.

Metabolite Fragment Unlabeled Mass (M+0) Labeled Mass (M+1) Pathway Indication
Ribose-5-phosphate m/z m/z + 1 Pentose Phosphate Pathway
Alanine m/z m/z + 1 PPP → Glycolysis → Pyruvate
Phenylalanine m/z m/z + 1 PPP → Erythrose-4-P → Shikimate Pathway

This table illustrates the principle of detecting mass shifts in key metabolites derived from xylose catabolism. nih.govasm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolite Profiling with this compound

LC-MS is ideally suited for the analysis of a wide range of polar and non-volatile metabolites directly from biological extracts without the need for derivatization. nih.gov This makes it a preferred method for comprehensive metabolite profiling (metabolomics). ekb.eg In a this compound tracing experiment, LC separates the complex mixture of intracellular metabolites, which are then ionized and analyzed by the mass spectrometer. nih.gov

The primary advantage of LC-MS in this context is its ability to screen for all metabolites that have incorporated the 13C label. By searching the data for pairs of ions separated by 1.00335 Da (the precise mass difference between 13C and 12C), researchers can rapidly identify which compounds in the metabolome are derived from the xylose tracer. nih.govbiorxiv.orgresearchgate.net This approach provides a global snapshot of metabolic activity, revealing not only the expected pathways but also potentially novel or unexpected metabolic fates of xylose. pnas.org The high sensitivity and broad coverage of LC-MS make it an indispensable tool for discovering how metabolic networks respond to the utilization of specific carbon sources like this compound. nih.govdtu.dk

High-Resolution Mass Spectrometry and Isotope Ratio Mass Spectrometry (IRMS) for this compound Applications

Advanced mass spectrometry techniques are crucial for elucidating the metabolic fate of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides exceptional mass accuracy and resolving power, enabling the precise identification and quantification of labeled metabolites within complex biological mixtures. mdpi.com Instruments like the Thermo Scientific Q Exactive Focus can achieve a mass resolution of up to 70,000 FWHM at m/z 200, allowing for the confident determination of elemental compositions for both molecular ions and their fragments. mdpi.comrsc.org This capability is essential for distinguishing between isobaric compounds and accurately measuring the incorporation of the 13C label from this compound into various downstream metabolites. The high sensitivity and versatility of HRMS make it a powerful tool for tracing the intricate pathways of xylose metabolism. mdpi.com

Experimental Design and Sample Preparation Strategies for this compound Tracing Studies

Selection of Optimal this compound Labeling Schemes

The design of isotopic labeling experiments is a critical factor that determines the precision and accuracy of metabolic flux analysis (MFA). researchgate.netnih.gov The choice of a specific 13C-labeled tracer, or a combination of tracers in parallel experiments, significantly impacts the resolution of fluxes within different metabolic pathways. researchgate.netd-nb.info

For studies focusing on xylose metabolism, this compound is a valuable tracer. The position of the label at the C2 carbon allows for the tracking of specific bond-rearrangement reactions within pathways like the pentose phosphate pathway (PPP) and glycolysis. For instance, in a study of Escherichia coli, a combination of [1,2-13C]xylose and [5-13C]xylose was used in parallel labeling experiments to quantify metabolic fluxes under both aerobic and anaerobic conditions. osti.gov This approach, where different labeling patterns are analyzed simultaneously, provides more constraints on the metabolic model and improves the accuracy of the determined flux distribution. researchgate.net

The selection of the optimal labeling scheme depends on the specific metabolic pathways of interest. For example, while [1-13C]glucose is often used to resolve fluxes in the upper part of metabolism (glycolysis and PPP), other tracers might be more suitable for lower metabolic pathways. researchgate.net In the context of xylose metabolism, using this compound can provide specific insights into the entry of xylose into the central carbon metabolism and the relative activities of different downstream pathways. The rationale for selecting a particular labeling strategy is to maximize the information obtained from the distribution of 13C isotopes in key metabolites, thereby enabling a more precise quantification of intracellular fluxes. researchgate.netnih.gov

TracerOrganismKey FindingsReference
[1,2-13C]xyloseEscherichia coliUsed in parallel with [5-13C]xylose to precisely quantify metabolic fluxes under aerobic and anaerobic conditions. osti.gov
[5-13C]xyloseEscherichia coliCombined with [1,2-13C]xylose to provide comprehensive data for 13C-MFA. osti.gov
[U-13C]xyloseEscherichia coliUtilized to quantify biomass composition and confirm macromolecule turnover. osti.gov
[13C5] xyloseXanthomonas oryzaeRevealed that the pentose phosphate pathway is the main metabolic route for xylose utilization. mdpi.com

Derivatization Techniques for Labeled Metabolite Analysis

For the analysis of labeled metabolites by gas chromatography-mass spectrometry (GC-MS), a derivatization step is often necessary to make the compounds volatile enough for gas-phase analysis. nih.govresearchgate.net This process involves chemically modifying the metabolites, such as amino acids and organic acids, to increase their volatility and thermal stability. nih.gov

A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives. osti.gov This technique has been successfully applied to the analysis of proteinogenic amino acids in studies tracing the metabolism of 13C-labeled substrates. mdpi.com For instance, in the analysis of glucose and xylose metabolism in E. coli, proteinogenic amino acids were derivatized with TBDMS before GC-MS analysis. osti.gov Another method involves a two-step derivatization using methoxyamine hydrochloride followed by N-Methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) to form MeOX-TMS derivatives. biorxiv.org

It is important to note that the derivatization process itself introduces natural abundance isotopes, which must be corrected for when analyzing the mass isotopomer distributions of the labeled metabolites. nih.govbiorxiv.org Software tools like Isocor or other well-established algorithms are used to perform these corrections and generate the accurate mass distribution vector (MDV) for each metabolite of interest. nih.govbiorxiv.org The choice of derivatization technique can influence the fragmentation patterns observed in the mass spectrometer and should be selected to provide optimal separation and mass spectral information for the target metabolites.

Derivatization Agent/TechniqueAnalyte TypeApplication ExampleReference
tert-butyldimethylsilyl (TBDMS)Proteinogenic amino acidsAnalysis of metabolites from [1,2-13C]xylose and [5-13C]xylose tracing in E. coli. osti.gov
Aldonitrile propionateGlucose and XyloseDetermination of labeling in glucose and xylose. osti.gov
Fatty acid methyl esters (FAME)Fatty acidsDetermination of labeling in fatty acids. osti.gov
MeOX-TMS (methoxyamine hydrochloride and N-Methyl-N-trimethylsilyl trifluoroacetamide)Soluble metabolitesMetabolite profiling in plants. biorxiv.org

Applications of D 2 13c Xylose in Metabolic Pathway Elucidation

Probing Pentose (B10789219) Phosphate (B84403) Pathway Fluxes

The pentose phosphate pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. D-[2-13C]xylose serves as an invaluable tracer for dissecting the fluxes through both the oxidative and non-oxidative branches of this pathway.

Oxidative Branch Activity and NADPH Production

The oxidative branch of the PPP is a primary source of NADPH, a crucial reductant for biosynthetic reactions and antioxidant defense. While D-xylose itself enters the PPP after the oxidative steps, the labeling patterns in downstream metabolites can indirectly reflect the activity of this branch. For instance, in studies of recombinant Saccharomyces cerevisiae strains engineered to consume xylose, low flux through the oxidative PPP was observed. nih.govnih.gov This is advantageous for biofuel production as it minimizes carbon loss as CO2. nih.gov The use of xylose isomerase to convert xylose to xylulose avoids the cofactor imbalance associated with the xylose reductase-xylitol dehydrogenase pathway, thus reducing the demand for NADPH from the oxidative PPP. nih.govmdpi.com

Non-oxidative Branch and Carbon Rearrangement Dynamics

The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions that interconvert pentose phosphates with intermediates of glycolysis. When this compound is metabolized, the 13C label is incorporated into xylulose-5-phosphate, a key intermediate of the non-oxidative PPP. The subsequent rearrangements catalyzed by transketolase and transaldolase distribute this label among various sugar phosphates, including fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.govnih.gov Analyzing the isotopic labeling patterns in these and other downstream metabolites allows for the precise quantification of fluxes through the non-oxidative PPP. Studies in xylose-consuming Saccharomyces cerevisiae have shown a high flux through the non-oxidative PPP during xylose utilization. nih.govnih.gov This is a direct consequence of all assimilated xylose entering central metabolism at the level of xylulose-5-phosphate. nih.gov

Investigation of Central Carbon Metabolism Fluxes (Glycolysis, TCA Cycle, Anaplerosis)

This compound tracing is not limited to the PPP; it also provides valuable information about the fluxes in central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and anaplerotic reactions. The labeled carbon atoms from xylose are channeled into glycolysis via fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates are then further metabolized through the lower part of glycolysis to produce pyruvate (B1213749). The isotopic signature of pyruvate and its derivatives, such as lactate (B86563) and acetyl-CoA, reveals the relative contributions of different pathways to their formation.

Furthermore, the labeled acetyl-CoA enters the TCA cycle, leading to the incorporation of 13C into TCA cycle intermediates and amino acids derived from them. By analyzing the mass isotopomer distributions of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the fluxes through the TCA cycle and anaplerotic pathways that replenish TCA cycle intermediates. shimadzu.commdpi.com For example, a study on Xanthomonas oryzae used [13C5]xylose to map its central carbon metabolic pathways. mdpi.com

This compound in Microbial Carbon Metabolism and Fermentation Studies

The ability of microorganisms to utilize xylose, a major component of lignocellulosic biomass, is of significant interest for the production of biofuels and other bio-based chemicals. This compound is a key tool for understanding and engineering microbial xylose metabolism.

Analysis of Xylose Utilization Pathways in Bacteria and Yeast (e.g., Xylose Isomerase Pathway, Oxidoreductase Pathway, Phosphoketolase Pathway)

Microorganisms employ different pathways to catabolize xylose. wikipedia.orgresearchgate.netmdpi.com this compound can be used to differentiate and quantify the fluxes through these pathways.

Xylose Isomerase Pathway: Predominantly found in bacteria, this pathway directly converts xylose to xylulose. wikipedia.orgresearchgate.net Tracing studies with this compound in organisms like E. coli have helped to quantify the flux through this pathway and its connection to the PPP and glycolysis. nih.govosti.gov

Oxidoreductase Pathway: Common in yeasts, this pathway involves the reduction of xylose to xylitol (B92547) by xylose reductase (XR) and the subsequent oxidation of xylitol to xylulose by xylitol dehydrogenase (XDH). wikipedia.orgmdpi.com The use of this compound in yeasts like Pachysolen tannophilus and Candida shehatae has shown the labeling of xylitol and ethanol (B145695), confirming the operation of this pathway. oup.com A significant challenge with this pathway is the different cofactor preferences of XR (NADPH) and XDH (NAD+), which can lead to a redox imbalance and the accumulation of xylitol. mdpi.com

Phosphoketolase Pathway: This pathway, found in some bacteria like Clostridium acetobutylicum, cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate. researchgate.netasm.orgresearchgate.net Using [1-13C]xylose, researchers have demonstrated the activity of this pathway in C. acetobutylicum and quantified its contribution to xylose catabolism. researchgate.net For instance, metabolism of [1-13C]xylose via the phosphoketolase pathway is expected to produce [2-13C]acetate. asm.org

The table below summarizes the key enzymes and products of these pathways.

PathwayKey EnzymesInitial Products from D-XyloseOrganism Type
Xylose Isomerase Pathway Xylose IsomeraseD-XyluloseBacteria
Oxidoreductase Pathway Xylose Reductase, Xylitol DehydrogenaseXylitol, D-XyluloseYeast
Phosphoketolase Pathway PhosphoketolaseGlyceraldehyde-3-phosphate, Acetyl-phosphateSome Bacteria

Metabolic Engineering Strategies Informed by this compound Tracing Data

The quantitative flux data obtained from this compound experiments are instrumental in guiding metabolic engineering strategies to improve the efficiency of xylose utilization. frontiersin.orgresearchgate.net By identifying metabolic bottlenecks and inefficient pathways, researchers can make targeted genetic modifications.

For example, flux analysis in recombinant Saccharomyces cerevisiae revealed that while xylose consumption was high, ethanol production was limited. nih.gov This was partly attributed to an incomplete activation of the fermentation program on xylose. nih.gov Such insights can guide efforts to engineer regulatory networks to enhance glycolytic flux and ethanol yield.

In another example, understanding the cofactor imbalance in the oxidoreductase pathway through tracing studies has led to efforts to engineer the cofactor preferences of xylose reductase and xylitol dehydrogenase to create a more balanced pathway, thereby reducing xylitol accumulation and increasing ethanol production. mdpi.commdpi.com Overexpression of a phosphoketolase in C. acetobutylicum, informed by flux analysis, resulted in increased xylose consumption rates. researchgate.net

The following table presents research findings from studies utilizing this compound and other labeled xylose isotopes.

OrganismLabeled SubstrateKey FindingReference
Pachysolen tannophilus, Candida shehataeThis compoundResonance signals corresponding to the C-2 of xylitol and the C-1 of ethanol were detected, confirming the oxidoreductase pathway. oup.com
Escherichia coli[1,2-13C]xyloseUsed to perform comprehensive characterizations of xylose metabolism under aerobic and anaerobic conditions. osti.gov
Enterobacter asburiae JDR-1[2-13C]xyloseThe pentose phosphate pathway was identified as the primary route for xylose metabolism. nih.gov
Saccharomyces cerevisiae (XI strain)[1,2-13C2]xyloseHigh flux through the non-oxidative PPP and low flux through the oxidative PPP during xylose utilization. nih.gov
Clostridium acetobutylicum[1-13C]xyloseRevealed the activity of the phosphoketolase pathway, contributing significantly to xylose catabolism. researchgate.net

Co-metabolism and Substrate Preference Studies

The use of stable isotope-labeled compounds, such as this compound, is fundamental in studies of co-metabolism, where organisms are presented with multiple carbon sources. These studies are crucial for understanding substrate preference, metabolic regulation, and the efficiency of sugar utilization, particularly in biotechnological applications involving mixed-sugar feedstocks from lignocellulosic biomass.

In metabolic engineering, a significant challenge is overcoming carbon catabolite repression, where the presence of a preferred substrate like glucose prevents the utilization of other carbon sources such as xylose. researchgate.net Researchers have engineered Escherichia coli to efficiently co-utilize glucose and xylose for the production of phenylalanine. researchgate.net Through ¹³C-fingerprinting, a technique that tracks the incorporation of labeled carbons into products, studies have demonstrated a shift in substrate preference. researchgate.net For instance, an engineered E. coli strain (NST74X) showed a higher preference for xylose over glucose, which was key to alleviating a metabolic bottleneck and increasing product yield. researchgate.net Carbon contribution analysis using ¹³C-labeled sugars confirmed the superior catabolism of xylose relative to glucose in the engineered strain. researchgate.net

This compound is also instrumental in delineating the specific pathways active during the fermentation of mixed sugars. A study on Enterobacter asburiae strain JDR-1, a bacterium capable of fermenting xylose, used [2-¹³C]xylose to determine its metabolic route. nih.gov When the bacterium was grown on [2-¹³C]xylose, the labeling patterns in the fermentation products—ethanol, lactate, and acetate (B1210297)—were analyzed using ¹³C-Nuclear Magnetic Resonance (¹³C-NMR). nih.gov The results were consistent with the pentose phosphate pathway being the primary route for xylose catabolism. nih.gov The metabolism of [2-¹³C]xylose via the pentose phosphate pathway is expected to produce pyruvate with the ¹³C label at specific positions, leading to labeled end products. nih.gov The observed distribution of the ¹³C label among the products confirmed this pathway's dominance over others, like the phosphoketolase pathway. nih.gov

The data from the fermentation of [2-¹³C]xylose by E. asburiae JDR-1 provides quantitative insight into metabolic flux.

Table 1: Labeled Product Fractions from [2-¹³C]xylose Fermentation by E. asburiae JDR-1. nih.gov
ProductFraction of Labeled Product to Total ProductTheoretical Fraction for Pentose Phosphate Pathway
Ethanol0.430.40
Lactate0.450.40
Acetate0.400.40

These findings demonstrate that this compound is a powerful tool for dissecting complex metabolic behaviors in organisms, enabling researchers to quantify the carbon contribution from different substrates and elucidate the underlying metabolic pathways. researchgate.netnih.gov

Elucidation of Plant Carbon Partitioning and Primary Metabolic Pathways

Understanding how plants allocate photosynthetically fixed carbon to various tissues and biochemical pathways is a central goal in plant biology. Isotope labeling studies, often using ¹³CO₂, are a key methodology for tracing the flow of carbon from assimilation to its ultimate fate in growth, storage, and metabolism. ethz.chpnas.org The analysis of ¹³C enrichment in specific metabolites, including sugars like xylose, provides a detailed map of carbon partitioning. oup.com

A study using in situ ¹³C pulse labeling on Norway spruce (Picea abies) investigated the allocation of newly assimilated carbon into different tree compartments and compound classes. oup.com Needles were identified as the major sink for this carbon. oup.com Analysis of the hemicellulose fraction of the needles revealed interesting patterns in carbon allocation among its constituent sugars. oup.com Although xylose was the second most abundant sugar in hemicellulose, it received a very low allocation of the freshly assimilated ¹³C. oup.com In contrast, arabinose, another hemicellulose sugar, showed significant ¹³C enrichment. oup.com

Table 2: Carbon Allocation to Hemicellulose Sugars in Norway Spruce Needles after ¹³C Pulse Labeling. oup.com
Hemicellulose SugarContent (mg g⁻¹ needle dry weight)¹³C Allocation (% of total ¹³C in hemicelluloses)¹³C Enrichment (% of C pool)
Arabinose4.832.8%> 0.05%
Xylose7.9~7.0%< 0.01%
Galactose2.919.7%-
Glucose1.815.4%-
Mannose1.522.2%-
Rhamnose0.42.9%> 0.05%

This low incorporation into xylose suggests that the carbon used for its synthesis may come from older, stored carbon pools rather than from recent photosynthesis, highlighting complex dynamics in plant primary metabolism. oup.com Such studies are critical for developing more accurate models of plant growth and response to environmental changes. oup.commedchemexpress.com

Advanced techniques like isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) provide an even more comprehensive view of plant metabolism. pnas.orgnih.gov By tracking the transient ¹³C-labeling patterns of numerous metabolites after a pulse of ¹³CO₂, researchers can estimate the rates (fluxes) of reactions throughout the central carbon network. pnas.org This approach has been successfully applied to Arabidopsis thaliana to quantify changes in photosynthetic and photorespiratory fluxes in response to different light conditions. pnas.orgnih.gov These analyses provide a quantitative description of how carbon partitioning shifts to support acclimation, for example, by rerouting carbon towards the synthesis of sucrose, starch, or other essential compounds. pnas.org While these studies typically use ¹³CO₂ as the label source, the resulting data on the labeling of sugar precursors is directly relevant to understanding the synthesis pathways of all plant carbohydrates, including xylose.

This compound Applications in In Vitro Cellular and Tissue Metabolism Studies

In vitro studies using cultured cells and tissues are vital for dissecting metabolic pathways in a controlled environment. This compound serves as a precise tracer in these systems to follow the metabolic fate of xylose and determine the activity of specific enzymatic pathways. nih.govnih.gov

One prominent example is the investigation of pentose metabolism in the hyperthermophilic archaeon Sulfolobus acidocaldarius. nih.gov This organism is notable for its ability to grow on D-xylose as a sole carbon source. nih.gov To elucidate the in vivo degradation route, researchers grew S. acidocaldarius in a medium containing either D-[1-¹³C]xylose or D-[2-¹³C]xylose. nih.gov By analyzing the labeling patterns in protein-derived amino acids, they could deduce the flow of carbon. nih.gov The study revealed that D-xylose is metabolized through two competing pathways: a newly discovered pathway involving aldol (B89426) cleavage to pyruvate and glycolaldehyde, and another pathway that converts xylose to 2-oxoglutarate. nih.gov The use of specifically labeled D-[2-¹³C]xylose was critical for distinguishing the carbon flow between these two routes and quantifying their relative contributions. nih.gov

Similarly, D-[2-¹³C]xylose has been used to confirm metabolic pathways in bacteria. In Enterobacter asburiae JDR-1, fermentation experiments with [2-¹³C]xylose under anaerobic conditions were analyzed by ¹³C-NMR to track the label into products like ethanol, lactate, and acetate. nih.gov The specific labeling patterns observed provided definitive evidence that the pentose phosphate pathway is the main, if not exclusive, route for xylose utilization in this bacterium. nih.gov

While not always using the ¹³C-labeled form, other in vitro studies have highlighted biological processes where D-[2-¹³C]xylose could provide deeper mechanistic insights. For instance, studies have shown that D-xylose can enhance glucose uptake in C2C12 muscle cells and stimulate insulin (B600854) secretion in INS-1 pancreatic β-cells. nih.govresearchgate.net Using D-[2-¹³C]xylose in these cell lines would allow researchers to trace the intracellular fate of xylose, determining whether it is metabolized for energy, converted to other sugars, or participates in signaling pathways.

Furthermore, in vivo studies in swine have shown that dietary D-xylose impacts gene expression and protein abundance in tissues involved in its metabolism, such as the liver and kidney. frontiersin.org It is proposed that in these tissues, xylose enters the pentose phosphate pathway and glucuronate interconversion pathways. frontiersin.org Follow-up in vitro studies using tissue slices from the liver and kidney incubated with D-[2-¹³C]xylose could directly test this hypothesis by tracing the label into key intermediates of these proposed pathways.

Computational and Systems Biology Approaches for D 2 13c Xylose Data Interpretation

Metabolic Flux Analysis (MFA) Models Utilizing D-[2-13C]xylose Tracing Data

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a biological system at a steady state. nih.govsci-hub.se When combined with ¹³C tracer experiments, known as ¹³C-MFA, it becomes a particularly potent tool for determining intracellular fluxes. nih.govsci-hub.se The use of this compound as a carbon source allows for the precise tracking of carbon as it is assimilated and processed through central carbon metabolism, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP) and its connections to glycolysis and the TCA cycle. mit.edunih.gov

In a typical ¹³C-MFA experiment involving this compound, cells are cultured with this labeled sugar until they reach a metabolic and isotopic steady state. sci-hub.se The distribution of the ¹³C label within key metabolites, such as proteinogenic amino acids and metabolic intermediates, is then measured using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgnih.gov This labeling information provides a set of constraints that, when integrated into a computational model of the cell's metabolic network, allows for the calculation of intracellular fluxes. nih.gov

¹³C-MFA Algorithms and Software Development

The complexity of ¹³C-MFA necessitates the use of specialized algorithms and software to translate raw mass spectrometry data into meaningful metabolic fluxes. mdpi.com The computational process involves several key steps: estimation of extracellular fluxes (uptake and secretion rates), formulation of a stoichiometric model of the metabolic network, simulation of the isotopic labeling patterns for a given set of fluxes, and optimization to find the flux distribution that best fits the experimental data. frontiersin.org

Numerous software packages have been developed to streamline this process. mdpi.com Some prominent examples include:

13CFLUX2: A high-performance software suite that offers tools for designing and evaluating carbon labeling experiments. It utilizes a specialized language, FluxML, and supports high-performance computing to handle large-scale analyses. oup.com

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based platform that supports both stationary and non-stationary MFA, providing a comprehensive framework for flux analysis. researchgate.net

WUFlux: An open-source, user-friendly platform designed to facilitate ¹³C-MFA for a variety of microbial species and carbon substrates, including xylose. github.io It provides templates for metabolic networks to simplify the modeling process for new users. github.io

These tools employ sophisticated mathematical algorithms, such as the Elementary Metabolite Unit (EMU) framework, to efficiently calculate the complex isotopomer distributions that arise from metabolic network activity. mdpi.com The development of such software has significantly reduced the computational burden and made ¹³C-MFA more accessible to the broader scientific community. mdpi.com

Isotopomer Balancing Equations and Network Reconstruction

At the heart of ¹³C-MFA are the isotopomer balancing equations. These equations form a mathematical representation of the metabolic network, tracking the flow of each carbon atom from the substrate (this compound) into various metabolic intermediates. An isotopomer is a molecule with a specific pattern of isotopic labeling. By measuring the mass distribution of these isotopomers (Mass Isotopomer Distribution, MID), researchers can infer the relative activities of different metabolic pathways. nih.gov

The process begins with the reconstruction of a metabolic network model. This model consists of a comprehensive list of biochemical reactions relevant to the metabolism of the organism under study. For this compound metabolism, this network would prominently feature the xylose assimilation pathway, the pentose phosphate pathway (both oxidative and non-oxidative branches), glycolysis, the TCA cycle, and pathways for the synthesis of biomass components like amino acids. mit.edu

The atom mapping for each reaction must be meticulously defined, detailing the fate of each carbon atom from the reactants to the products. When this compound enters the cell and is converted to D-xylulose-5-phosphate, the ¹³C label is introduced into the central metabolism. mit.edu The subsequent reactions of the pentose phosphate pathway, particularly the transketolase and transaldolase reactions, redistribute this label in a predictable manner, creating unique labeling patterns in downstream metabolites. nih.gov For instance, the flux through the non-oxidative PPP is significantly higher when xylose is the carbon source, as all assimilated carbon must pass through these reactions. mit.edunih.gov

Fluxomics and Advanced Metabolic Network Reconstruction using this compound Data

Fluxomics aims to provide a comprehensive, quantitative picture of all metabolic fluxes in an organism—the "fluxome". researchgate.net this compound tracing experiments are instrumental in achieving this, as they provide high-resolution data that can be used to refine and validate metabolic network models. nih.gov The precise location of the initial ¹³C label in this compound provides strong constraints on the possible flux distributions, enabling the resolution of fluxes that would be otherwise unidentifiable.

Advanced metabolic network reconstruction goes beyond simply listing known reactions. It involves integrating genomic, transcriptomic, and proteomic data to create more accurate and context-specific models. When discrepancies arise between the measured isotopomer data and the predictions of the model, it can point to missing reactions, incorrect pathway assumptions, or novel metabolic activities. sci-hub.se Thus, ¹³C-MFA with this compound can be a powerful tool for biological discovery.

For example, studies on recombinant Saccharomyces cerevisiae strains engineered to consume xylose have utilized ¹³C-MFA to identify metabolic bottlenecks. nih.govnih.gov By quantifying the fluxes through various pathways, researchers have been able to pinpoint specific enzymatic steps that limit the efficiency of xylose fermentation to ethanol (B145695). nih.gov These insights are crucial for guiding metabolic engineering efforts to improve the production of biofuels and other valuable chemicals from lignocellulosic biomass. researchgate.net

Statistical Analysis and Data Visualization for this compound Tracing Studies

Statistical analysis in ¹³C-MFA is used to assess the goodness-of-fit between the model predictions and the experimental data. This is typically done using a chi-squared test, which helps to determine if the proposed flux distribution is statistically acceptable. sci-hub.se Furthermore, sensitivity analysis and confidence intervals are calculated for the estimated fluxes. This provides a measure of the precision of the flux estimates and helps to identify which fluxes are well-determined by the data and which are not. sci-hub.se

Data visualization plays a critical role in conveying the complex results of a fluxomics study. Flux maps are a common method for visualizing flux distributions, where the thickness of arrows representing reactions is proportional to the calculated flux. This provides an intuitive overview of the metabolic state of the cell.

Below is an example of a data table that might be generated from a ¹³C-MFA study comparing a wild-type and a mutant organism utilizing this compound.

Metabolic FluxWild-Type (Relative Flux)Mutant (Relative Flux)p-value
Xylose Uptake100.0 ± 5.085.0 ± 4.2<0.05
Pentose Phosphate Pathway60.2 ± 3.175.8 ± 3.9<0.01
Glycolysis35.5 ± 2.520.1 ± 1.8<0.01
TCA Cycle15.3 ± 1.28.7 ± 0.9<0.05

This table presents hypothetical data for illustrative purposes.

Such tables, often accompanied by graphical representations, allow for a clear comparison of metabolic phenotypes under different conditions or between different genetic backgrounds. Statistical tests are applied to determine whether the observed differences in fluxes are significant. biorxiv.org Advanced visualization techniques, such as t-distributed stochastic neighbor embedding (t-SNE), can also be used to explore the relationships between different samples based on their metabolite profiles. biorxiv.org

Emerging Research Frontiers and Future Perspectives for D 2 13c Xylose Utilization

Integration of D-[2-13C]xylose Tracing with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics)

The combination of this compound tracing with multi-omics approaches such as proteomics and transcriptomics offers a powerful strategy to link metabolic function with gene expression and protein abundance. This integrated approach provides a more holistic view of how organisms respond to and metabolize xylose.

A study on the impact of dietary xylose in swine utilized RNA-sequencing (transcriptomics) and 2D-DIGE with mass spectrometry (proteomics) to analyze tissues involved in xylose metabolism, including the jejunum, kidney, liver, and muscle. frontiersin.org The results showed that a diet supplemented with 8% D-xylose led to a significant number of differentially expressed genes, particularly in the kidney, which were primarily involved in lipid biosynthesis and fatty acid metabolism. frontiersin.org This finding was corroborated by the proteomic analysis of kidney and liver samples. frontiersin.org Such studies demonstrate how tracing the metabolic fate of xylose can be correlated with global changes in gene and protein expression, providing insights into the systemic effects of xylose consumption.

Furthermore, multi-omics integration can help to "unroll" and "explain" complex relationships between different biological entities. For instance, in microbiome research, dynamic Bayesian networks have been used to integrate metagenomics, transcriptomics, and metabolomics data. asm.org An observed interaction between two bacterial species, Streptococcus parasanguinis and Pseudomonas, was further elucidated by incorporating multi-omics data, revealing a chain of interactions involving the metabolite D-xylose. asm.org This highlights the potential of using this compound to trace metabolic interactions within complex microbial communities and link them to specific gene expression patterns and microbial population dynamics.

Future research will likely focus on developing more sophisticated computational models to integrate these large, multi-modal datasets. Deep learning frameworks and other artificial intelligence approaches are emerging as valuable tools for this purpose, enabling the generation and translation of multi-omics data and uncovering complex regulatory networks. biorxiv.orgnih.gov

Advancements in Analytical Platforms for High-Throughput this compound Analysis

The ability to perform high-throughput analysis of this compound and its metabolites is crucial for advancing research in this area. Recent advancements in analytical platforms, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the sensitivity, resolution, and throughput of isotope tracing studies. nih.gov

Mass Spectrometry-Based Platforms:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a widely used technique for measuring the isotopic labeling of semi-volatile compounds like amino acids derived from central carbon metabolism. nih.govnih.gov Improvements in derivatization techniques have further expanded its utility. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly popular for in vivo flux characterization due to its high sensitivity and ability to detect low-abundance metabolites. nih.gov Advancements in hydrophilic interaction liquid chromatography (HILIC) have improved the spectral accuracy for various metabolites. nih.gov High-resolution MS can distinguish between different isotopes based on their mass defects, allowing for the simultaneous use of multiple tracers. nih.gov Tandem MS (MS/MS) provides additional information on the positional labeling of atoms within a molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for assessing position-specific isotope enrichments and can directly differentiate between various isotopes. nih.gov While it has inherently lower sensitivity than MS, its non-destructive nature is a significant advantage. nih.govnih.gov Hyperpolarized ¹³C NMR techniques are enabling the real-time monitoring of carbohydrate metabolism in vivo.

The development of software tools for untargeted quantification of ¹³C isotopic enrichment from high-resolution LC-MS data is also facilitating high-throughput analysis. nih.gov These advancements are making it possible to conduct more complex and comprehensive this compound tracing experiments.

Development of Novel Experimental Designs for Complex this compound Tracing Studies

The design of isotope labeling experiments is critical for obtaining accurate and meaningful data. Novel experimental designs are being developed to address the complexity of biological systems.

One key development is the use of multiple isotopic tracers in a single experiment. nih.gov This is particularly useful for studying the metabolism of organisms grown on mixtures of carbon sources, such as glucose and xylose. nih.gov By using different isotopomers of xylose, such as [1,2-¹³C]xylose and [5-¹³C]xylose, in parallel experiments, researchers can obtain more precise metabolic flux data. nih.gov For instance, a comprehensive study of Escherichia coli metabolism utilized parallel labeling experiments with different isotopomers of both glucose and xylose to quantify fluxes under aerobic and anaerobic conditions. nih.gov

Another approach involves hierarchical experimental designs to assess the contribution of different sources of variation, from biological variability to sample processing. researchgate.net This is particularly important for ensuring the robustness and reproducibility of transcriptomic and metabolomic data obtained from D-xylose induced systems. researchgate.net

Furthermore, the development of computational tools for the optimal design of ¹³C tracer experiments is aiding researchers in selecting the most informative tracers for their specific research questions. nih.gov These tools help to maximize the information obtained from labeling experiments while minimizing the experimental effort.

Exploration of Unconventional Metabolic Roles and Pathways Amenable to this compound Investigation

This compound tracing is not limited to the study of well-established central carbon metabolic pathways. It is also a valuable tool for discovering and characterizing novel and unconventional metabolic routes.

For example, in Caulobacter crescentus, isotopic labeling studies have been instrumental in revealing a non-canonical pathway for xylose degradation that yields α-ketoglutarate. asm.org This pathway, initiated by an NAD+-dependent xylose dehydrogenase, differs from the more common xylose isomerase and xylose reductase/xylitol (B92547) dehydrogenase pathways found in other microorganisms. asm.org

Similarly, in the oleaginous yeast Rhodosporidium toruloides, ¹³C NMR analysis has been used to investigate a non-canonical L-arabinose and D-xylose metabolism that proceeds through D-arabitol and D-ribulose. researchgate.net The use of labeled substrates like D-[2-¹³C]xylose allows researchers to trace the flow of carbon through these alternative pathways and identify the enzymes involved.

The investigation of xylose metabolism in various organisms continues to reveal unexpected metabolic flexibility. For instance, studies in Saccharomyces cerevisiae have shown that while the organism cannot grow on xylose as a sole carbon source, it does possess the enzymes for a xylose catabolic pathway. nih.gov Tracing studies with labeled xylose can help to understand the bottlenecks and regulatory mechanisms that limit xylose utilization in such organisms.

Future research using this compound will likely uncover more unconventional metabolic roles for this pentose (B10789219) sugar, contributing to a deeper understanding of microbial and eukaryotic metabolism and providing new targets for metabolic engineering.

Q & A

Q. Basic Research Focus

  • Key Considerations :
    • Tracer Selection : Use parallel labeling with complementary tracers (e.g., [1,2-¹³C]xylose and [5-¹³C]xylose) to capture bidirectional metabolic fluxes .
    • Growth Conditions : Maintain defined media with minimal unlabeled carbon sources to avoid isotopic dilution. Subculture cells twice in labeled media to minimize carryover of unlabeled biomass .
    • Sampling : Collect samples at mid-exponential phase (e.g., OD₆₀₀ = 0.6 and 1.2) to capture dynamic flux states .
    • Data Correction : Apply natural isotope abundance corrections to mass isotopomer distributions (MIDs) using software like IsoCor or INCA .

What analytical techniques are optimal for quantifying ¹³C enrichment in xylose-derived metabolites?

Q. Basic Research Focus

  • Methodology :
    • GC-MS : Preferred for amino acid fragment analysis (e.g., [M-57] and [M-85] ions) due to high sensitivity and resolution. Use electron impact ionization for reproducible fragmentation .
    • NMR : Suitable for positional ¹³C enrichment analysis in intact metabolites but requires larger sample volumes.
    • LC-HRMS : Ideal for polar intermediates (e.g., pentose phosphate pathway metabolites) with minimal derivatization .

How can researchers resolve discrepancies between observed isotopic labeling patterns and theoretical metabolic models in D-[2-¹³C]xylose studies?

Q. Advanced Research Focus

  • Strategies :
    • Model Refinement : Use ¹³C-MFA (Metabolic Flux Analysis) with least-squares optimization to reconcile experimental MIDs and network topology. Test alternative pathway hypotheses (e.g., non-canonical xylose assimilation routes) .
    • Cross-Validation : Compare flux results with independent tracers (e.g., [U-¹³C]glucose) to identify network gaps or measurement biases .
    • Statistical Thresholds : Apply chi-square tests to assess goodness-of-fit; fluxes with >95% confidence intervals are considered robust .

What strategies mitigate thermal decomposition of D-[2-¹³C]xylose during calorimetric measurements?

Q. Advanced Research Focus

  • Experimental Design :
    • Fast Scanning Calorimetry (FSC) : Use ultra-high heating rates (10,000 K·s⁻¹) to bypass decomposition. Extrapolate melting temperatures to zero scanning rates for equilibrium values .
    • Kinetic Analysis : Apply isoconversional methods to distinguish melting (physical process) from decomposition (chemical process). Activation energies >300 kJ·mol⁻¹ indicate decomposition .
    • Validation : Cross-check FSC results with PC-SAFT modeling to correlate melting properties with solubility data .

How to integrate ¹³C-MFA data from D-[2-¹³C]xylose with transcriptomic profiles for multi-omics analysis?

Q. Advanced Research Focus

  • Integration Workflow :
    • Data Normalization : Scale flux values (mmol/gDCW/h) to transcript abundance (RPKM/TPM) using z-score normalization.
    • Correlation Analysis : Apply Spearman’s rank correlation to identify enzyme-coding genes with flux-coupled expression (e.g., xylulose kinase vs. pentose phosphate flux) .
    • Pathway Enrichment : Use tools like iMAT or GIMME to map transcriptomic data onto genome-scale models and validate flux predictions .

How should researchers formulate hypothesis-driven questions for D-[2-¹³C]xylose studies in metabolic engineering?

Q. Basic Research Focus

  • Guidelines :
    • Variable Definition : Specify independent (e.g., oxygen availability) and dependent variables (e.g., xylitol yield) explicitly .
    • Contextual Framing : Anchor hypotheses in unresolved debates (e.g., "Does E. coli prioritize the oxidative vs. non-oxidative pentose phosphate pathway under microaerobic conditions?") .
    • Literature Synthesis : Use systematic reviews to identify conflicting results (e.g., discrepancies in ATP yield from xylose catabolism) as a basis for hypotheses .

What are the critical pitfalls in interpreting ¹³C labeling data from eukaryotic systems using D-[2-¹³C]xylose?

Q. Advanced Research Focus

  • Common Challenges :
    • Compartmentalization : Mitochondrial vs. cytosolic metabolite pools may dilute ¹³C signals. Use subcellular fractionation or isotope-based compartment-specific models .
    • Anaplerotic Reactions : Correct for unaccounted CO₂ fixation (e.g., via PEP carboxylase) using [¹³C]bicarbonate controls .
    • Time-Resolved Sampling : Avoid averaging transient isotopic states; employ frequent sampling during metabolic steady-state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.